molecular formula C15H13NO5S B1408741 4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858251-66-7

4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1408741
CAS RN: 1858251-66-7
M. Wt: 319.3 g/mol
InChI Key: MCWOJKGOGVPROQ-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl functional group . They are used in various chemical reactions due to their stability and reactivity .


Synthesis Analysis

While specific synthesis methods for “4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” are not available, phenylsulfonyl compounds can generally be synthesized through the reaction of phenyl groups with sulfonyl chlorides . Another method involves the reduction of sulfonyl chlorides with zinc dust or iron .


Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo oxidation to form sulfonic acids .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis for Proton Exchange Membranes : A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells, demonstrating high proton conductivity and low methanol permeability (Yao et al., 2014).
  • Environmentally Friendly Synthesis : An eco-friendly synthesis method for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines was developed under phase transfer catalysis conditions (Albanese et al., 2003).
  • Synthesis and Structural Analysis : Research on diamin type oxazine monomers, including analysis of their synthesis, structure characterization, and thermal properties (Ding Wen-sheng, 2009).

Pharmaceutical and Biological Applications

  • Antibacterial Activity : Synthesis and evaluation of 1,4-Benzoxazine analogues demonstrated antibacterial activity against various strains (Kadian et al., 2012).
  • Antiallergic Activity : A study on the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids, including benzoxazine derivatives, was conducted (Erickson et al., 1978).

Chemical and Catalytic Reactions

  • Reactions with Carboxylic Acids and Phenols : Investigated the reaction of benzoxazine-based phenolic resins with strong and weak carboxylic acids and phenols as catalysts (Dunkers & Ishida, 1999).
  • Synthesis of Pyrrolo-Benzoxazines and Quinoxalines : Described an efficient synthesis method for pyrrolo-benzoxazines and quinoxalines (Sanaeishoar et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like beta-lactamase . The role of such enzymes is crucial in bacterial resistance to antibiotics, making them a significant target in the development of new antibacterial drugs.

Mode of Action

Compounds with similar structures often interact with their targets by binding to the active site of the enzyme, inhibiting its function and thus preventing the bacteria from developing resistance to antibiotics .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the function of its target enzyme. For instance, if the target is Beta-lactamase, the compound would disrupt the pathway that bacteria use to resist antibiotics, thereby making the antibiotics more effective .

Pharmacokinetics

Similar compounds have been found to be well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these factors significantly impact the bioavailability and overall effectiveness of the drug .

Result of Action

The result of the compound’s action would likely be the inhibition of its target enzyme’s function. This inhibition could potentially make bacteria more susceptible to antibiotics, thereby enhancing the effectiveness of antibiotic treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target. Additionally, the presence of other compounds or drugs can impact the compound’s effectiveness through drug-drug interactions .

Future Directions

The field of sulfone chemistry is rapidly evolving, with new metal- and photocatalytic approaches being developed for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c17-15(18)14-10-16(12-8-4-5-9-13(12)21-14)22(19,20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWOJKGOGVPROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156132
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858251-66-7
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 3
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4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 4
4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 5
4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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